molecular formula C17H18N4O2S B6432974 2-({[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PROPYLPYRIMIDIN-4-OL CAS No. 1226430-28-9

2-({[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PROPYLPYRIMIDIN-4-OL

Cat. No.: B6432974
CAS No.: 1226430-28-9
M. Wt: 342.4 g/mol
InChI Key: AXVRLLRLOUZCRB-UHFFFAOYSA-N
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Description

2-({[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PROPYLPYRIMIDIN-4-OL is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a propyl group and a hydroxyl group, as well as a 1,2,4-oxadiazole ring attached via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PROPYLPYRIMIDIN-4-OL typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the oxadiazole ring to the pyrimidine ring: This step involves the formation of a sulfanyl linkage, which can be accomplished using a thiol or sulfide reagent.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyrimidine ring, potentially altering the electronic properties of the compound.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents, nucleophiles.

Major Products Formed

    Sulfoxides and sulfones: From oxidation of the sulfanyl group.

    Reduced derivatives: From reduction of the oxadiazole or pyrimidine rings.

    Functionalized derivatives: From substitution reactions on the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biochemical pathways and molecular interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PROPYLPYRIMIDIN-4-OL depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or altering their activity. This could involve binding to active sites or allosteric sites, leading to changes in cellular processes.

    Material Properties: In materials science, the compound’s electronic structure and ability to form stable complexes may be key to its function. This could involve interactions with other molecules or ions, influencing conductivity, luminescence, or other properties.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the 1,2,4-heterocyclic structure and may exhibit similar biological activities.

    Pyrimidine derivatives: Compounds with similar pyrimidine cores can be compared in terms of their chemical reactivity and applications.

    Oxadiazole derivatives: These compounds are structurally related and may have comparable properties in terms of stability and reactivity.

Uniqueness

2-({[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PROPYLPYRIMIDIN-4-OL is unique due to its combination of a pyrimidine ring, an oxadiazole ring, and a sulfanyl linkage. This specific arrangement of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-3-5-13-9-14(22)19-17(18-13)24-10-15-20-16(21-23-15)12-7-4-6-11(2)8-12/h4,6-9H,3,5,10H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVRLLRLOUZCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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